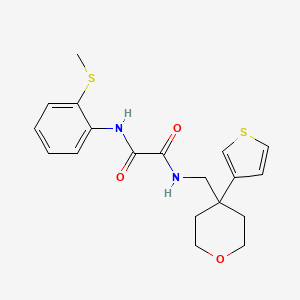

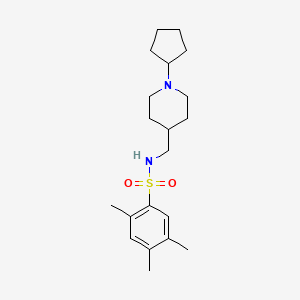

![molecular formula C18H21N3O6S B2424093 N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251593-96-0](/img/structure/B2424093.png)

N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an acetamide derivative, which means it contains a functional group derived from acetic acid (CH3COOH) and ammonia (NH3). The acetamide group is attached to a 4-methoxyphenyl group and a 2-oxopyridin-1(2H)-yl group, which are both aromatic rings. The compound also contains a morpholin-4-ylsulfonyl group, which is a type of sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and pyridinyl groups), an ether group (from the methoxy group), a sulfonamide group, and an amide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, the aromatic rings might participate in electrophilic aromatic substitution reactions, and the sulfonamide group could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonamide could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structures of compounds related to N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide have been studied. For instance, the crystal structures of (oxothiazolidin-2-ylidene)acetamides, closely related to the compound , were analyzed and compared with related structures (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis Methods

The synthesis process of related compounds involves various reaction conditions to control reaction time and yield. For example, the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide was achieved using both conventional and microwave-assisted protocols (Virk et al., 2018).

Corrosion Inhibition

N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide has been studied for its application as a corrosion inhibitor. For example, related Mannich bases showed excellent inhibition effect on mild steel corrosion in sulfuric acid solution, suggesting similar potential for the compound (Nasser & Sathiq, 2017).

Anticancer Properties

Derivatives of compounds similar to N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide have been synthesized and evaluated for their anticancer properties. For instance, 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol demonstrated cytotoxicity against various human leukemic cell lines (Vinayak et al., 2014).

Antifungal Activity

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a structural similarity, have shown broad-spectrum antifungal activities against Candida and Aspergillus species (Bardiot et al., 2015).

Metabolism Study

The metabolism of morpholinium 2- ((4- (2-methoxyphenyl)-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-yl)thio) acetate, a compound similar to N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, was studied using chromatography and mass spectrometry, providing insights into the metabolic pathways of related compounds (Varynskyi & Kaplaushenko, 2020).

Insecticidal Activity

Pyridine derivatives, similar in structure to the compound , have been shown to possess insecticidal activities. For example, certain pyridine derivatives demonstrated significant aphidicidal activities (Bakhite et al., 2014).

Neuroprotective Effects

Pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety, structurally related to N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, have been synthesized and evaluated for their neuroprotective effects, showing significant potential in this area (Sameem et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that morpholine-modified ruthenium-based agents, which this compound is a part of, have been designed to act as metalloantibiotics againstStaphylococcus aureus .

Mode of Action

The compound interacts with its targets by destroying the bacterial membrane and inducing reactive oxygen species (ROS) production in bacteria . This dual action helps in overcoming bacterial resistance and enhances the activity of many existing antibiotics .

Biochemical Pathways

The induction of ros production suggests that it might interfere with the redox homeostasis in bacteria, leading to oxidative stress and cell death .

Pharmacokinetics

The compound’s efficacy against staphylococcus aureus in vivo suggests that it has favorable pharmacokinetic properties .

Result of Action

The compound exhibits excellent bactericidal efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . It efficiently removes biofilms produced by bacteria and inhibits the secretion of bacterial exotoxins .

Action Environment

The compound’s in vivo efficacy suggests that it is stable and effective under physiological conditions .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S/c1-26-15-4-2-14(3-5-15)19-17(22)13-20-12-16(6-7-18(20)23)28(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWBXQUQAXVPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2424011.png)

![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424012.png)

![4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2424015.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424017.png)

![5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2424026.png)

![N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2424028.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2424031.png)